Cas no 93106-60-6 (Enrofloxacin)

La enrofloxacina es un antibiótico fluoroquinolónico de amplio espectro, utilizado principalmente en medicina veterinaria. Su mecanismo de acción se basa en la inhibición de la ADN girasa bacteriana, lo que interfiere con la replicación y reparación del ADN microbiano. Destaca por su actividad contra bacterias Gram-negativas (como Escherichia coli y Salmonella spp.) y algunas Gram-positivas. Presenta alta biodisponibilidad oral y buena penetración tisular, alcanzando concentraciones terapéuticas en pulmón, piel y tejidos urinarios. Su metabolito activo, la ciprofloxacina, amplía su espectro antibacteriano. Es estable en pH ácido y muestra baja resistencia cruzada con otros grupos de antibióticos. Se emplea comúnmente en infecciones respiratorias, urinarias y digestivas en animales.
Enrofloxacin structure
Enrofloxacin structure
Nombre del producto:Enrofloxacin
Número CAS:93106-60-6
MF:C19H22FN3O3
Megavatios:359.394688129425
MDL:MFCD00792463
CID:61606
PubChem ID:24850748

Enrofloxacin Propiedades químicas y físicas

Nombre e identificación

    • Enrofloxacin
    • 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • Enrofloxacin Hcl
    • 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinolinecarboxylic acid
    • 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-quinoline-3-carboxylic acid
    • 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethylpiperazino)-quinoline-3-carboxylic acid
    • 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic
    • Baytri
    • bayvp2674
    • BAY-Vp2674
    • Enrofoxacin
    • Enrolfoxacin
    • PD160788
    • ROFLOXACIN BASE
    • WAKO059-07471
    • 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
    • Baytril
    • Enrofloxacine
    • CFPQ
    • Enrofloxacino
    • Enrofloxacinum
    • endrofloxicin
    • BAY VP 2674
    • Enrofloxacine [French]
    • Enrofloxacinum [Latin]
    • Enroxil
    • Enrofloxacino [Spanish]
    • 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • N-Ethylciprofloxacin
    • Baytril (TN)
    • ERFX
    • Enrofloxacin [USAN:BAN:INN]
    • 3DX3XEK1BN
    • Enrofloxacin (USAN/INN)
    • 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-
    • 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (ACI)
    • 1-Cyclopropyl-6-fluoro-7-(4-ethyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • 1-Cyclopropyl-7-(4-ethyl-piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
    • 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
    • Alsir
    • BAY-Vp 2674
    • Bayrocin
    • Biofloxavet
    • Enflocyna Sol
    • Enrocin
    • Enrodac
    • Enrofan
    • Enroflon
    • Enrogil
    • Enrovet
    • Fortius
    • N-Ethyl ciprofloxacin
    • N′-Ethylciprofloxacin
    • PD 160788
    • Enrofloxacin for system suitability
    • SR-01000000045
    • BAY Vp 2674;PD160788
    • 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-Fluoro-1,4-Dihydro-4-Oxo-3-Quinolonecarboxylic Acid
    • Enrofloxacin base
    • Enroflox
    • ENROFLOXACIN FOR VETERINARY USE (EP IMPURITY)
    • Enrofloxacin, European Pharmacopoeia (EP) Reference Standard
    • AC-7614
    • 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1
    • 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolineca rboxyl acid
    • ENROFLOXACIN [MI]
    • MLS001076496
    • Enrofloxacin, VETRANAL(TM), analytical standard
    • BRD-K76534306-001-21-9
    • 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3- quinolonecarboxylic acid
    • ENROFLOXACIN 100
    • SY052755
    • 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, 9CI
    • HY-B0502
    • Enrofloxacin [USAN:USP:INN:BAN]
    • 1-cyclopropyl-7-(4-ethylpiperazinyl)-6-fluoro-4-oxohydroquinoline-3-carboxylic acid
    • D02473
    • Enrofloxacin for veterinary use
    • Enrofloxacinum (Latin)
    • Enroflox Chewable Tablets
    • 1,4-Dihydro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-4-oxo-3-quinolineca rboxyl acid
    • Enrofloxacin (USAN:USP:INN:BAN)
    • EnrositeFlavored
    • ENROFLOXACIN [USP IMPURITY]
    • Enroflox 100
    • NCGC00018143-04
    • Enrofloxacin 1000 microg/mL in Acetonitrile
    • ENROFLOXACIN FOR VETERINARY USE (EP MONOGRAPH)
    • HMS2052O09
    • ENROFLOXACIN (USP-RS)
    • NSC-758616
    • HMS2234M11
    • DB11404
    • Enroflox Injection for Dogs 2.27%
    • CAS-93106-60-6
    • EnroMed 100
    • ENROFLOXACIN [USP MONOGRAPH]
    • AKOS005530685
    • Bay-Vp-2674
    • ENROFLOXACIN (USP MONOGRAPH)
    • NSC 758616
    • Pharmakon1600-01503721
    • Tox21_110831_1
    • ENROFLOXACIN FOR VETERINARY USE [EP MONOGRAPH]
    • ENROFLOXACIN FOR VETERINARY USE [EP IMPURITY]
    • 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-quinoline-3-carboxylic acid
    • CHEBI:35720
    • Enrofloxacin, United States Pharmacopeia (USP) Reference Standard
    • MLS001424169
    • SCHEMBL149150
    • HMS2090E12
    • BAY-Vp2674;PD160788
    • BCP15457
    • 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
    • NS00010889
    • BRD-K76534306-001-22-7
    • DB-057368
    • AB00384269_17
    • Enroquin
    • Quellaxcin
    • SPECTRUM1503721
    • AB00384269_18
    • SR-01000000045-3
    • EnrofloxacinFlavored
    • EnroMed
    • NCGC00018143-05
    • ALBB-030792
    • BBL009982
    • 1-CYCLOPROPYL-7-(4-ETHYLPIPERAZINO)-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
    • DTXSID1045619
    • Enrofloxacin Antibacterial Injectable Solution
    • MLS000069441
    • NCGC00018143-02
    • HMS3394O09
    • ENROFLOXACIN [INN]
    • CHEMBL15511
    • Baytril Soft Chewable Tablets
    • 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinoline-carboxylic acid
    • 93106-60-6
    • Tenotryl
    • 1,4-Dihydro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-4-oxo-3-quinolinecarboxylic acid
    • FluroxinFlavored
    • Enrofloxacin (USP/INN)
    • Zobuxa
    • HMS2093I21
    • HMS3715B18
    • ENROFLOXACIN [GREEN BOOK]
    • BRD-K76534306-001-11-0
    • s3059
    • Enrofloxacin Flavored Tablets
    • Enrosite
    • Enrofloxacin, Pharmaceutical Secondary Standard; Certified Reference Material
    • Enrofloxacin, >=98.0% (HPLC)
    • CCG-101102
    • HMS3373P14
    • SolutionKitsEnrofloxacin
    • ENROFLOXACIN [USAN]
    • Enrofloxacin for system suitability, European Pharmacopoeia (EP) Reference Standard
    • Tox21_110831
    • NCGC00021632-03
    • CCRIS 8214
    • CPD000059011
    • SBI-0206725.P001
    • STK711109
    • ENROFLOXACIN (USP IMPURITY)
    • AB00384269-16
    • Q414413
    • HSDB 6952
    • ENROFLOXACIN [MART.]
    • UNII-3DX3XEK1BN
    • Baytril Antibacterial Tablets, Baytril Taste Tabs Antibacterial Tablets
    • NSC758616
    • 3-Quinolinecarboxylic acid, 1,4-dihydro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-4-oxo-
    • F81544
    • KS-5010
    • ENROFLOXACIN [USP-RS]
    • ENROFLOXACIN [HSDB]
    • E0786
    • Baytril 100 Injectable Solution
    • NC00352
    • NCGC00018143-03
    • NCGC00018143-01
    • Baytril Antibacterial Injectable Solution
    • BRN 5307824
    • Fluroxinfor Dogs 2.27%
    • DL-384
    • ENROFLOXACIN (MART.)
    • DTXCID9025619
    • SMR000059011
    • MFCD00792463
    • Enroquin Antibacterial
    • Opera_ID_1106
    • MDL: MFCD00792463
    • Renchi: 1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)
    • Clave inchi: SPFYMRJSYKOXGV-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(=O)C2C(=CC(N3CCN(CC)CC3)=C(C=2)F)N(C2CC2)C=1)O
    • Brn: 5307824

Atributos calculados

  • Calidad precisa: 359.16500
  • Masa isotópica única: 359.165
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 26
  • Cuenta de enlace giratorio: 4
  • Complejidad: 613
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -0.2
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 64.099
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.3850
  • Punto de fusión: 222.0 to 228.0 deg-C
  • Punto de ebullición: 560.5°Cat760mmHg
  • Punto de inflamación: 292.8°C
  • Disolución: biological extracorporealIn Vitro:DMSOsolubility9.5 mg/mL(26.43 mM;Need ultrasonic and warming)
  • Coeficiente de distribución del agua: Soluble in chloroform. Slightly soluble in water. Also soluble in dilute KOH
  • PSA: 65.78000
  • Logp: 2.31850
  • Merck: 3592

Enrofloxacin Información de Seguridad

  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H303
  • Declaración de advertencia: P312
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26; S36/37
  • Rtecs:VB1993650
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38
  • Toxicidad:LD50 in male, female mice (mg/kg): >5000, 4336 orally; ~200, ~200 i.v.; in male rats, male rabbits (mg/kg): >5000, 500-800 orally (Altreuther)
  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Enrofloxacin PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
XW822-100g
Enrofloxacin
93106-60-6 99%
100g
¥714.0 2022-06-10
Cooke Chemical
A3978712-25G
Enrofloxacin
93106-60-6 98%
25g
RMB 148.00 2025-02-20
Ambeed
A127543-1g
1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
93106-60-6 98+%
1g
$7.0 2025-02-25
Ambeed
A127543-10g
1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
93106-60-6 98+%
10g
$22.0 2025-02-25
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B24155-100mg
Enrofloxacin
93106-60-6 ,HPLC≥98%
100mg
¥220.00 2022-01-07
Cooke Chemical
A3978712-5G
Enrofloxacin
93106-60-6 98%
5g
RMB 52.00 2025-02-20
Chemenu
CM145989-100g
1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
93106-60-6 98%
100g
$122 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1235900-200MG
93106-60-6
200MG
¥4457.19 2023-01-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci5216-50mg
Enrofloxacin
93106-60-6 98%
50mg
¥604.00 2023-09-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E114258-10g
Enrofloxacin
93106-60-6 98%
10g
¥114.90 2023-09-03

Enrofloxacin Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Acetic acid
Referencia
An improved process for the preparation of quinolone derivatives, e.g. ciprofloxacin
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
Referencia
Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
Referencia
Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 25 min, 150 °C
Referencia
Conventional and microwave-assisted synthesis of quinolone carboxylic acid derivatives
Mirzaie, Y.; Lari, J.; Vahedi, H.; Hakimi, M., Russian Journal of General Chemistry, 2016, 86(12), 2865-2869

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ,  Water ;  0 °C; 16 h, rt
Referencia
Pharmacological characterization of 7-(4-(piperazin-1-yl)) ciprofloxacin derivatives: antibacterial activity, cellular accumulation, susceptibility to efflux transporters, and intracellular activity
Marquez, Beatrice; Pourcelle, Vincent; Vallet, Coralie M.; Mingeot-Leclercq, Marie-Paule; Tulkens, Paul M.; et al, Pharmaceutical Research, 2014, 31(5), 1290-1301

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  rt → 80 °C; 2 h, 80 °C
1.2 Reagents: Water ;  cooled
Referencia
Synthesis of labeled enrofloxacin-D5
Xu, Zhong-jie; Lu, Wei-jing; Lu, Hao, Jingxi Huagong, 2012, 29(11), 1050-1052

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Molybdate(42-), triacontakis[μ-(acetato-κO:κO′)]doheptacontaaquaoctacontahecta-μ… Solvents: Water ;  30 min, reflux
Referencia
Fast and green method to synthesis of quinolone carboxylic acid derivatives using giant-ball nanoporous isopolyoxomolybdate as highly efficient recyclable catalyst in refluxing water
Mirzaie, Yahya; Lari, Jalil; Vahedi, Hooshang; Hakimi, Mohammad; Nakhaei, Ahmad; et al, Journal of the Mexican Chemical Society, 2017, 61(1), 35-40

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Solvents: Water ;  1 h, reflux; 14 h, 115 °C
Referencia
Convenient one pot synthesis of some fluoroquinolones in aqueous media
Abaee, M. Saeed; Sharifi, Ruhollah; Borhani, Shahin; Heravi, Majid M.; Motahari, Hossein, Heterocyclic Communications, 2005, 11(5), 415-418

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water ;  10 h, 90 - 95 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, pH 7.5, rt
Referencia
Process for the preparation of fluoroquinolone-3-carboxylic acids via amination of alkyl fluoro(haloquinolone)carboxylates with amines
, France, , ,

Métodos de producción 10

Condiciones de reacción
Referencia
New process for the preparation of 1-cyclopropyl-3-quinolinecarboxylic acid derivatives
, Spain, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide
Referencia
Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids
Grohe, Klaus; Heitzer, Helmut, Liebigs Annalen der Chemie, 1987, (1), 29-37

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 120 °C
1.2 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  4 h, 90 °C
1.3 Solvents: Isoamyl alcohol ;  6 h, 110 - 115 °C
Referencia
Synthesis of derivatives of 1-ethyl-6-fluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
Xie, Jiangang; Liao, Xincheng; Qu, Lingbo; Tian, Mengchao, Zhengzhou Daxue Xuebao, 2003, 35(3), 75-78

Métodos de producción 13

Condiciones de reacción
Referencia
Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Catalysts: Zirconium dioxide (sulfonic acid derivative absorbed on ferrite) Solvents: Water ;  19 min, reflux
Referencia
Nano-Fe3O4@ZrO2-SO3H as Highly Efficient Recyclable Catalyst for the Green Synthesis of Fluoroquinolones
Nakhaei, Ahmad; Ramezani, Shirin; Shams-Najafi, Sayyed Jalal; Farsinejad, Sadaf, Letters in Organic Chemistry, 2018, 15(9), 739-746

Métodos de producción 15

Condiciones de reacción
1.1 Catalysts: Aluminum chloride Solvents: Isoamyl alcohol ;  8 h, 140 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Hydroxide ;  pH 7.2 - 7.3
Referencia
Methods for preparation of norfloxacin, ciprofloxacin and enrofloxacin
, China, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: Cerium trichloride heptahydrate Solvents: Water ;  rt → 100 °C; 10 h, 99 °C
1.2 Reagents: Methanol ;  0.5 h, reflux; reflux → 5 °C; 1 h, 5 - 8 °C
Referencia
Process for preparation of carbostyril medicines
, China, , ,

Métodos de producción 17

Condiciones de reacción
Referencia
Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule
, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Catalysts: Aluminum bromide Solvents: Ethanol ;  4 h, rt → 75 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referencia
Preparation of norfloxacin, ciprofloxacin and enrofloxacin
, China, , ,

Métodos de producción 19

Condiciones de reacción
Referencia
Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule
, World Intellectual Property Organization, , ,

Enrofloxacin Raw materials

Enrofloxacin Preparation Products

Artículos recomendados

Proveedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
(CAS:93106-60-6)Enrofloxacin
JH199
Pureza:98.00%
Cantidad:25kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:93106-60-6)Enrofloxacin
A844445
Pureza:99%
Cantidad:500g
Precio ($):356.0